N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that features an indole moiety, a bromine atom, and an oxazole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and oxazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., NaH) or a catalyst (e.g., Pd/C) can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and oxazole rings .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, including anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological processes, such as signal transduction and enzyme inhibition.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and pathways.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various proteins, including enzymes and receptors, modulating their activity.
Pathways Involved: It can affect multiple signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Binding Interactions: The indole and oxazole rings facilitate binding interactions with target proteins through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-[2-(6-methyl-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins .
Properties
Molecular Formula |
C17H18BrN3O2 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI Key |
YVZIQJJJGIVRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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